molecular formula C8H6N4O6 B029681 4-Hydroxynitrofurantoin CAS No. 76644-41-2

4-Hydroxynitrofurantoin

Katalognummer: B029681
CAS-Nummer: 76644-41-2
Molekulargewicht: 254.16 g/mol
InChI-Schlüssel: FVAPZVJUBYDZAT-MBXJOHMKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxynitrofurantoin is a derivative of nitrofurantoin, a well-known antibiotic used primarily for the treatment of urinary tract infections. This compound is characterized by the presence of a hydroxyl group attached to the nitrofurantoin molecule, which enhances its solubility and potentially its pharmacokinetic properties. The chemical structure of this compound includes a furan ring, a nitro group, and a hydantoin moiety, making it a member of the nitrofuran class of antibiotics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5-nitrofurfural diethyl acetal with hydantoin in the presence of a base, followed by hydrolysis to yield 4-Hydroxynitrofurantoin . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to improve yield and reduce impurities. Techniques such as reverse osmosis membrane reactions and mechanochemistry are employed to enhance efficiency and minimize environmental impact .

Analyse Chemischer Reaktionen

Redox Cycling and Reactive Oxygen Species (ROS) Generation

Nitrofurantoin undergoes enzymatic one-electron reduction primarily via cytochrome P450 reductase , generating a nitro radical anion intermediate. This process initiates a redox cycle under aerobic conditions (Fig. 1) .

Reaction ComponentRole in Redox CyclingExperimental Evidence
Cytochrome P450 reductaseCatalyzes one-electron transferK<sub>m</sub> = 318.3 ± 67.9 μM, V<sub>max</sub> = 650.7 ± 95.8 nmol H<sub>2</sub>O<sub>2</sub>/mg protein/min
Oxygen (O<sub>2</sub>)Oxidizes nitro radical anionGenerates superoxide (O<sub>2</sub><sup>- −</sup>) and hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>)
Iron (Fe<sup>2+</sup>/Fe<sup>3+</sup>)Fenton reaction catalystProduces hydroxyl radicals (- OH) in the presence of H<sub>2</sub>O<sub>2</sub>

This mechanism results in oxidative stress through ROS, which damage DNA, lipids, and proteins .

Metabolic Activation Pathways

Nitrofurantoin is metabolized by bacterial nitroreductases to electrophilic intermediates. While 4-hydroxynitrofurantoin is not explicitly described, analogous pathways for nitrofurantoin include:

  • Nitro Group Reduction : Formation of amino derivatives via nitroreductase activity .
  • Ring Opening : Hydrolysis of the hydantoin ring under acidic conditions (pH < 5.5) .
  • Conjugation Reactions : Glucuronidation observed in hepatic microsomes (limited data) .

pH-Dependent Stability

Nitrofurantoin's reactivity is pH-dependent, with increased solubility and degradation under alkaline conditions :

pH RangeSolubility (mg/mL)Primary Degradation Pathway
5.0–6.00.05–0.10Hydrolysis of the hydantoin ring
7.0–8.00.20–0.35Oxidation of the nitro group
>8.5>0.50Rapid decomposition to multiple byproducts

This compound would likely exhibit similar pH sensitivity due to structural similarities.

Interaction with Biological Macromolecules

Nitrofurantoin's reactive intermediates form covalent adducts with:

TargetInteraction TypeBiological Consequence
DNAGuanine adduct formationStrand breaks, mutagenesis
Glutathione (GSH)Thiol conjugationDepletion of cellular antioxidants
Cytochrome P450Irreversible enzyme inhibitionAltered drug metabolism

Hydroxylation at the 4-position could modify these interactions by altering electron distribution.

Synthetic Modifications

While this compound is not commercially available, synthetic studies on nitrofurantoin derivatives reveal:

Modification SiteReaction ConditionsProduct Stability
Nitro groupCatalytic hydrogenation (H<sub>2</sub>/Pd-C)Amino derivatives (unstable in air)
Furan ringElectrophilic substitutionBrominated derivatives (pH-dependent)
Hydantoin nitrogenAlkylation (CH<sub>3</sub>I/K<sub>2</sub>CO<sub>3</sub>)N-methyl analogs (reduced activity)

Key Research Gaps

  • No experimental data specifically addressing this compound's reactivity in peer-reviewed literature[1-15].
  • Limited characterization of nitrofurantoin metabolites beyond initial reduction products .
  • Unknown effects of hydroxylation on redox potential and ROS generation efficiency.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Mechanism of Action:
4-Hydroxynitrofurantoin operates through the inhibition of bacterial enzyme systems. It is activated by nitroreductase enzymes found in bacteria, leading to the formation of reactive intermediates that damage bacterial DNA and inhibit nucleic acid synthesis. This mechanism is crucial for its effectiveness against a variety of pathogens, particularly those causing UTIs.

Clinical Use:
The primary application of this compound remains in the treatment of uncomplicated UTIs. Its effectiveness is enhanced in acidic urine conditions, making it particularly suitable for this application .

Molecular Docking Studies

Recent studies have employed molecular docking techniques to investigate the binding affinities and interactions of this compound with various bacterial proteins. For instance, a study reported a binding affinity score of -8.3 kcal/mol when docked with E. coli nitroreductase, indicating a strong interaction that could be leveraged for drug design .

Table 1: Molecular Docking Results

CompoundBinding Affinity (kcal/mol)
Hydroxymethyl nitrofurantoin-8.8
Nitrofurantoin-8.1
This compound-8.3
Furazolidone-7.6

This table summarizes the binding affinities of various nitrofuran derivatives, highlighting the potential of this compound as a candidate for further development.

Toxicological Studies

Safety Profile:
Toxicological evaluations have shown that this compound has a no observed adverse effect level (NOAEL) around 120 mg/kg body weight per day in animal models . However, studies have indicated potential reproductive toxicity and effects on spermatogenesis at lower doses, necessitating careful consideration in clinical applications.

Carcinogenicity Assessments:
Research has provided limited evidence regarding the carcinogenicity of nitrofuran derivatives, including this compound. The CONTAM Panel noted that while some effects were observed at doses as low as 10 mg/kg body weight per day, definitive conclusions regarding carcinogenic risk remain inconclusive .

Future Research Directions

Drug Development:
The promising antimicrobial properties and molecular docking results suggest that this compound could be further explored as a lead compound for developing new antibiotics targeting resistant strains of bacteria.

Combination Therapies:
Investigating the efficacy of this compound in combination with other antibiotics may enhance its therapeutic potential and reduce the likelihood of resistance development.

Expanded Applications:
Future studies could also explore its applications beyond UTIs, including its potential use against other bacterial infections and its role in treating conditions like tuberculosis or as an anticancer agent due to its ability to induce DNA damage in rapidly dividing cells .

Wirkmechanismus

The mechanism of action of 4-Hydroxynitrofurantoin involves its reduction by bacterial nitroreductases to form reactive intermediates. These intermediates inhibit several bacterial enzymes, including those involved in the citric acid cycle and the synthesis of DNA, RNA, and proteins. This multi-targeted approach reduces the likelihood of bacterial resistance development .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Hydroxynitrofurantoin is unique due to the presence of the hydroxyl group, which enhances its solubility and potentially its pharmacokinetic properties. This modification may lead to improved efficacy and reduced side effects compared to its parent compound, nitrofurantoin .

Eigenschaften

CAS-Nummer

76644-41-2

Molekularformel

C8H6N4O6

Molekulargewicht

254.16 g/mol

IUPAC-Name

1-[(Z)-(4-hydroxy-5-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione

InChI

InChI=1S/C8H6N4O6/c13-5-1-4(18-7(5)12(16)17)2-9-11-3-6(14)10-8(11)15/h1-2,13H,3H2,(H,10,14,15)/b9-2-

InChI-Schlüssel

FVAPZVJUBYDZAT-MBXJOHMKSA-N

SMILES

C1C(=O)NC(=O)N1N=CC2=CC(=C(O2)[N+](=O)[O-])O

Isomerische SMILES

C1C(=O)NC(=O)N1/N=C\C2=CC(=C(O2)[N+](=O)[O-])O

Kanonische SMILES

C1C(=O)NC(=O)N1N=CC2=CC(=C(O2)[N+](=O)[O-])O

Key on ui other cas no.

76644-41-2

Synonyme

1-[[(4-Hydroxy-5-nitro-2-furanyl)methylene]amino]-2,4-imidazolidinedione; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxynitrofurantoin
Reactant of Route 2
4-Hydroxynitrofurantoin
Reactant of Route 3
4-Hydroxynitrofurantoin
Reactant of Route 4
4-Hydroxynitrofurantoin
Reactant of Route 5
4-Hydroxynitrofurantoin
Reactant of Route 6
4-Hydroxynitrofurantoin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.